molecular formula C22H39NO4 B593127 N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide CAS No. 54130-36-8

N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide

Cat. No. B593127
CAS RN: 54130-36-8
M. Wt: 381.557
InChI Key: HLETUMXUCSCVPL-GWSKAPOCSA-N
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Description

“N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide”, also known as Prostaglandin F2alpha ethyl amide or PGF2ALPHA-NET, is a chemical compound with the molecular formula C22H39NO4 . It is an analog of PGF2α in which the C-1 carboxyl group has been modified to an N-ethyl amide.


Molecular Structure Analysis

The molecular structure of this compound is characterized by several functional groups. It has a molecular weight of 381.5 g/mol . The InChI representation of the molecule is InChI=1S/C22H39NO4/c1-3-5-8-11-17 (24)14-15-19-18 (20 (25)16-21 (19)26)12-9-6-7-10-13-22 (27)23-4-2/h6,9,14-15,17-21,24-26H,3-5,7-8,10-13,16H2,1-2H3, (H,23,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 381.5 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass is 381.28790873 g/mol . The topological polar surface area is 89.8 Ų .

Scientific Research Applications

Biological Activity and Mimicry

N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide demonstrates significant biological activity, particularly as a mimic of prostaglandin endoperoxides. A study found that an azo analog of this compound is a powerful mimic of these endoperoxides, showing heightened activity in stimulating muscle contraction and platelet aggregation, suggesting its potential value in further studies of prostaglandin endoperoxides (Corey et al., 1975).

Platelet Aggregation

Research on analogues of N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide reveals its role in platelet aggregation. A study examining 9,11-dithio analogues of prostaglandin endoperoxide found that these compounds induce platelet aggregation and serotonin release from platelets (Okuma et al., 1977).

Receptor Activation and Pharmacological Responses

The compound has been implicated in activating peroxisome proliferator-activated receptor-gamma (PPARgamma), a critical factor in various metabolic processes. A study showed that prostaglandin D2 (PGD2), when incubated with murine macrophages, led to the formation of products that activate PPARgamma, highlighting the compound's potential in metabolism-related research (Söderström et al., 2003).

Impact on Water Permeability and Muscle Contraction

Studies have shown that certain analogs of N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide significantly impact water permeability and muscle contraction. For instance, the effect of thromboxane B(2) and stable prostaglandin endoperoxide analogs on water flow across the toad urinary bladder was notable, suggesting its application in renal physiology and related pharmacological studies (Burch & Halushka, 1980).

Synthesis and Chemical Transformations

Chemical synthesis and transformation studies involving the compound have been conducted, providing insights into its potential for bioconjugation and other applications. A research focusing on the mechanism of amide formation using carbodiimide in aqueous media, which is relevant for bioconjugation, involved compounds related to N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide (Nakajima & Ikada, 1995).

properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-ethylhept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO4/c1-3-5-8-11-17(24)14-15-19-18(20(25)16-21(19)26)12-9-6-7-10-13-22(27)23-4-2/h6,9,14-15,17-21,24-26H,3-5,7-8,10-13,16H2,1-2H3,(H,23,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLETUMXUCSCVPL-GWSKAPOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NCC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide
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N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide
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N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide
Reactant of Route 4
N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide
Reactant of Route 5
N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide
Reactant of Route 6
N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide

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